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CHLORINATEDOLEICACID

Cat. No.: B1140874
CAS No.: 104639-59-0
M. Wt: 316.91
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Description

Contextualization of Chlorinated Oleic Acid as a Chemical Entity in Environmental and Biological Systems

Chlorinated oleic acid refers to a group of chemical compounds formed through the addition of chlorine or its reactive species, such as hypochlorous acid (HOCl), across the double bond of oleic acid. acs.orgtandfonline.com Oleic acid, a monounsaturated omega-9 fatty acid, is one of the most common fatty acids in nature, widely distributed in plant and animal tissues, as well as in human skin oil. acs.orgresearchgate.netnih.gov The chlorination of this ubiquitous fatty acid results in the formation of stable chlorohydrin isomers, primarily 9,10-chlorohydrins. acs.orgacs.orgnih.gov

The formation of chlorinated oleic acid is not a niche chemical curiosity but a reaction that occurs in diverse and significant settings. In environmental contexts, these compounds are recognized as byproducts of disinfection processes. tandfonline.comnsf.gov The use of chlorine for water treatment and in postharvest washing facilities for produce can lead to the reaction of chlorine with lipids present in organic matter, forming chlorinated fatty acids. tandfonline.comacs.orgnih.gov For instance, studies have demonstrated the formation of oleic acid chlorohydrins in vegetables like spinach, broccoli, and carrots after treatment with chlorine under conditions relevant to industrial food processing. acs.orgnih.gov Furthermore, chlorinated fatty acids are considered environmental pollutants, identified in aquatic ecosystems and fish, often linked to discharges from industries like pulp bleaching. osti.govdiva-portal.orgscholarlypublishingcollective.org

In biological systems, chlorinated oleic acid is generated endogenously, particularly under conditions of inflammation and oxidative stress. researchgate.netfrontierspartnerships.org The enzyme myeloperoxidase, released by phagocytic immune cells during an inflammatory response, catalyzes the reaction of hydrogen peroxide and chloride ions to produce hypochlorous acid. researchgate.net This highly reactive HOCl can then react with unsaturated fatty acids in cellular membranes and lipoproteins to form lipid chlorohydrins, with oleic acid chlorohydrin being one of the most abundant due to the high prevalence of oleic acid in biological lipids. researchgate.netfrontierspartnerships.org This in-vivo formation has been observed in pathological conditions such as acute pancreatitis and atherosclerosis. researchgate.netfrontierspartnerships.org

The following table summarizes the documented presence of chlorinated oleic acid and related chlorinated fatty acids in various systems.

Significance of Contemporary Research on Chlorinated Oleic Acid

Contemporary research into chlorinated oleic acid is driven by its implications for environmental science, food science, and human health. As a class of disinfection byproducts, understanding their formation, prevalence, and fate is crucial for assessing the quality of drinking water and processed foods. acs.orgnsf.gov Studies indicate that consumer exposure to fatty acid chlorohydrins can occur through the consumption of produce washed with chlorine. acs.org

The biological persistence and potential for bioaccumulation of chlorinated fatty acids are significant areas of investigation. osti.govscholarlypublishingcollective.org Unlike many traditional persistent organic pollutants (POPs), chlorinated fatty acids can be assimilated by organisms and incorporated into complex lipids such as triacylglycerols and phospholipids (B1166683). osti.govscholarlypublishingcollective.org Research suggests they are transferred through the food web with high efficiency. diva-portal.orgscholarlypublishingcollective.org This "biological stability" means that although they may not resist chemical degradation as strongly as some POPs, they can persist within organisms, incorporated into depot and membrane lipids. scholarlypublishingcollective.orgslu.se

The discovery of endogenous formation of chlorinated oleic acid in inflammatory settings has opened new avenues in biomedical research. researchgate.net These compounds are no longer seen merely as external contaminants but as potential mediators and biomarkers of disease. For example, oleic acid chlorohydrin has been identified as a potential early biomarker for predicting the severity of acute pancreatitis. researchgate.net Research is actively exploring the biological effects of these compounds, which have been shown to inhibit the growth of various human cell lines in culture, including endothelial, kidney, and hepatoma cells. nih.gov Furthermore, studies have linked lipid chlorohydrins to cellular stress and increased leukocyte adhesion, suggesting a role in the pro-inflammatory processes associated with conditions like atherosclerosis. frontierspartnerships.org

Delineation of the Academic Research Scope for Chlorinated Oleic Acid Investigations

The academic study of chlorinated oleic acid is a multidisciplinary field encompassing analytical chemistry, environmental science, toxicology, and biochemistry. The primary research objectives can be broadly categorized.

A major focus is on the detection and quantification of chlorinated oleic acid in complex matrices. This involves the development and optimization of sophisticated analytical methods. Because chlorinated fatty acids are lipids, they are often destroyed by sample preparation techniques used for other persistent pollutants. osti.gov Therefore, specialized methods involving lipid extraction, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis are required. osti.govdiva-portal.org

Another key area is the study of formation mechanisms and kinetics . Researchers investigate how factors such as pH, temperature, and reactant concentrations influence the rate and yield of chlorohydrin formation from oleic acid in different scenarios, from water disinfection to reactions on skin surfaces. acs.orgtandfonline.comacs.org These studies often employ techniques like attenuated total reflection fourier transform infrared spectroscopy (ATR-FTIR) and mass spectrometry to monitor the reaction in real-time. acs.orgresearchgate.net

Finally, a significant portion of research is dedicated to understanding the biological fate and effects of these compounds. This includes in-vitro studies using cell cultures to assess impacts on cell growth, membrane function, and inflammatory signaling. frontierspartnerships.orgnih.gov In-vivo studies, often using model organisms like fish or rats, investigate the uptake, distribution, metabolism, and turnover of chlorinated fatty acids within the body, as well as their transfer across trophic levels in ecosystems. osti.govdiva-portal.org These studies aim to elucidate the ecotoxicological properties and the role of these compounds in pathophysiology. osti.govscholarlypublishingcollective.org

The following table provides an overview of the common analytical techniques employed in the study of chlorinated oleic acid.

Properties

CAS No.

104639-59-0

Molecular Formula

C18H33ClO2

Molecular Weight

316.91

Synonyms

CHLORINATEDOLEICACID

Origin of Product

United States

Formation Pathways and Mechanistic Elucidations of Chlorinated Oleic Acid

Anthropogenic Generation Processes

The generation of chlorinated oleic acid is predominantly linked to human activities, particularly the use of chlorine and its compounds for disinfection and in industrial manufacturing.

Chlorination Reactions in Water Treatment and Disinfection Systems

Water disinfection processes are a significant source of chlorinated oleic acid formation. The reactions between chlorine-based disinfectants and naturally present oleic acid in water lead to the creation of these compounds.

Hypochlorous acid (HOCl), a primary species in chlorinated water, readily reacts with the double bond of oleic acid. mdpi.comnih.gov This reaction is an electrophilic addition, where the partially positive chlorine atom in HOCl is attracted to the electron-rich double bond of oleic acid. mdpi.comuj.edu.pl The process begins with the formation of a cyclic chloronium ion intermediate. mdpi.com This intermediate is then attacked by a water molecule or a hydroxyl ion, leading to the formation of two isomeric chlorohydrins: 9-chloro-10-hydroxyoctadecanoic acid and 10-chloro-9-hydroxyoctadecanoic acid. mdpi.commdpi.com This reaction can proceed rapidly, with studies showing near-stoichiometric conversion of oleic acid to its chlorohydrin isomers. uj.edu.placs.org In some instances, these chlorohydrins can undergo further reactions, such as esterification, to form dimeric and trimeric chlorinated products. acs.orgresearchgate.net

The formation of chlorohydrins from the reaction of HOCl with unsaturated fatty acids like oleic acid is a well-established mechanism. gerli.com This reaction is not limited to free fatty acids; it can also occur with oleic acid bound within triglycerides or phospholipids (B1166683). uj.edu.plmpi.govt.nz

Table 1: Products of Hypochlorous Acid Reaction with Oleic Acid

ReactantProduct(s)Reaction Type
Oleic Acid + Hypochlorous Acid (HOCl)9-chloro-10-hydroxyoctadecanoic acidElectrophilic Addition
10-chloro-9-hydroxyoctadecanoic acid
Dimeric and Trimeric Chlorinated EstersEsterification

Dichlorine (Cl2) can also react with unsaturated organic compounds like oleic acid, particularly in acidic conditions. researchgate.net Similar to HOCl, dichlorine participates in electrophilic addition reactions across the carbon-carbon double bond of oleic acid. acs.org This reaction leads to the formation of 9,10-dichlorostearic acid. researchgate.net However, other by-products, including dimers and trimers, can also be formed. researchgate.net The ratio of these products can be influenced by factors such as the solvent-to-oleic acid ratio. researchgate.net While HOCl is often the primary chlorinating agent in water treatment, the presence of Cl2 provides an alternative pathway for the formation of chlorinated oleic acid derivatives. researchgate.netosti.gov

Chlorine dioxide (ClO2) is another disinfectant used in water treatment. Its reactivity with oleic acid is generally considered to be slower compared to hypochlorous acid. ca.gov However, under certain conditions, chlorine dioxide can contribute to the formation of precursors that lead to chlorinated oleic acid. osti.gov It is important to note that reactions involving chlorine dioxide can be complex, and the formation of chlorinated byproducts may be influenced by the presence of other reactive species. nih.gov Switching to purified chlorine dioxide in disinfection processes has been shown to reduce the formation of lipid-bound oleic acid chlorohydrins. acs.orgnih.gov

The characteristics of the water matrix, such as pH, temperature, and the presence of other organic and inorganic compounds, can significantly influence the formation of chlorinated oleic acid and its byproducts. nih.govca.gov For instance, the pH of the water affects the equilibrium between hypochlorous acid and the hypochlorite (B82951) ion, which have different reactivities. nih.gov Higher temperatures and longer contact times between chlorine and oleic acid can lead to increased yields of chlorinated byproducts. nih.gov The presence of bromide in the source water can also lead to the formation of brominated and mixed halogenated byproducts. acs.org Furthermore, the physical state of the lipids, such as whether they are in micelles or bound within larger structures, can affect the accessibility of the double bonds to chlorinating agents and thus the efficiency of the reaction. nih.govacs.org

Formation in Industrial Processes

Chlorinated oleic acid and related chlorinated fatty acids are also generated through various industrial processes. One notable source is the pulp and paper industry, where chlorine and chlorine-containing compounds have been used for bleaching. osti.govdiva-portal.org This process can lead to the chlorination of fatty acids present in the wood pulp, resulting in the formation of chlorinated fatty acids that can be released into the environment. diva-portal.org

Another industrial source is the production of certain chemicals where oleic acid is used as a raw material and comes into contact with chlorinating agents. For example, chlorinated fatty acids derived from tall oil, a byproduct of the kraft pulping process, are used in the manufacturing of lubricants, plastic additives, and other industrial products. ontosight.aiontosight.ai The production process involves the reaction of tall oil fatty acids with chlorine gas. ontosight.ai Additionally, the synthesis of some organic chemicals may involve the use of thionyl chloride with oleic acid, which can lead to the formation of oleic acid chloride as an intermediate. chemsociety.org.ng

Biogenic and Natural Formation Mechanisms

Photochemical Formation Routes in Environmental Media

The formation of chlorinated oleic acid can be initiated or influenced by photochemical processes, particularly in environments where both chlorine sources and organic matter are present. While direct photochemical reactions of oleic acid itself can occur, the interaction with chlorine species under the influence of light is a key pathway. slideshare.netunito.it

The photolysis of chlorine-containing compounds, such as hypochlorous acid (HOCl) and molecular chlorine (Cl2), can generate highly reactive chlorine atoms and hydroxyl radicals. slideshare.netresearchgate.net These radicals can then react with oleic acid. For instance, chlorine atoms can add to the double bond of oleic acid or abstract a hydrogen atom, initiating a chain reaction that can lead to chlorinated products. researchgate.net

Studies have shown that irradiating aqueous solutions containing chlorinated phenolic substances with xenon light leads to their conversion, forming both adsorbable and non-adsorbable chlorinated products. nih.gov While this research focused on phenols, it highlights the potential for photochemical transformations of organic molecules in the presence of chlorine. The photodegradation of oleic acid droplets can be induced by laser light, suggesting that photoexcitation of oleic acid can lead to the formation of various products. acs.orgethz.ch Although this process doesn't directly involve chlorine, it demonstrates the susceptibility of oleic acid to photochemical alteration, which could be a contributing factor in more complex environmental systems containing chlorine.

Characterization of Reaction Intermediates and Product Structures

The reaction of oleic acid with chlorine-containing compounds is not a simple addition but a complex process that results in a variety of products, including chlorohydrin isomers, dimeric and trimeric esters, and other halogenated byproducts.

Chlorohydrin Isomer Formation and Stereochemical Considerations

The reaction of oleic acid with hypochlorous acid (HOCl) is a primary pathway for the formation of chlorinated oleic acid. nih.govuj.edu.pl This reaction proceeds via an electrophilic addition of the chlorine atom to the double bond of the oleic acid molecule, forming a cyclic chloronium ion intermediate. mdpi.comchimia.ch The subsequent nucleophilic attack by a water molecule or hydroxide (B78521) ion opens this ring, resulting in the formation of two positional isomers of the chlorohydrin: 9-chloro-10-hydroxyoctadecanoic acid and 10-chloro-9-hydroxyoctadecanoic acid. nih.govnsf.govfigshare.com

The stereochemistry of this addition is a critical aspect. The attack of the nucleophile on the chloronium ion can occur from either side of the ring, leading to the formation of different stereoisomers. chimia.ch While the reaction is often described as producing two chlorohydrin isomers, a more detailed analysis considering the stereochemistry reveals the potential for multiple diastereomers and enantiomers. mdpi.comchimia.ch The exact stereochemical outcome can be influenced by the reaction conditions. acs.org Studies have shown that oleic acid is converted to these two 9,10-chlorohydrin isomers in almost stoichiometric yield under certain conditions. nih.govchlorohydrin.com

Chlorohydrin Isomers of Oleic Acid

Isomer NamePosition of ChlorinePosition of Hydroxyl Group
9-chloro-10-hydroxyoctadecanoic acid910
10-chloro-9-hydroxyoctadecanoic acid109

Dimeric and Trimeric Chlorinated Ester Formation Mechanisms

Beyond the initial formation of chlorohydrins, further reactions can occur, leading to more complex products. The chlorohydrin molecules themselves contain both a hydroxyl group and a carboxylic acid group, creating the potential for intermolecular esterification. mdpi.comacs.org

The reaction between the hydroxyl group of one chlorohydrin molecule and the carboxylic acid group of another oleic acid molecule (or another chlorohydrin molecule) results in the formation of a dimeric ester. mdpi.comacs.org This process can continue, with the addition of another chlorohydrin molecule to the dimer, leading to the formation of trimeric chlorinated esters. mdpi.comacs.org Evidence for the rapid formation of these dimeric and trimeric products has been observed in studies using techniques like direct analysis in real time mass spectrometry (DART-MS). acs.orgnih.govresearchgate.net The formation of these oligomeric species is not limited to ester linkages; ether bonds can also be formed between the hydroxyl groups of two chlorohydrin molecules. mdpi.comsupp.ai

Formation of Related Halogenated Byproducts from Unsaturated Fatty Acids

The reaction of chlorine with unsaturated fatty acids is not exclusive to oleic acid. Other unsaturated fatty acids, such as linoleic acid and arachidonic acid, also react with hypochlorous acid to form a variety of halogenated byproducts. nih.govuj.edu.pl

Linoleic acid, which has two double bonds, can react with HOCl to form monochlorohydrin and bischlorohydrin isomers. nih.gov At low HOCl to fatty acid ratios, a mixture of four possible monochlorohydrin isomers is predominantly formed. nih.govchlorohydrin.com As the concentration of HOCl increases, the formation of bischlorohydrins becomes more significant. nih.govuj.edu.pl Arachidonic acid, with its four double bonds, yields an even more complex mixture of mono- and bischlorohydrins. nih.gov

Furthermore, the reaction of chlorine with other components in a complex matrix can lead to the formation of other halogenated byproducts. For example, in the context of drinking water disinfection, the chlorination of peptides can lead to the formation of 3-chlorotyrosine and 3,5-dichlorotyrosine. nsf.gov Similarly, the reaction with unsaturated fatty amides can produce halogenated fatty amides. researchgate.net

Halogenated Byproducts from Unsaturated Fatty Acids

Unsaturated Fatty AcidNumber of Double BondsPrimary Halogenated Byproducts
Oleic Acid19,10-chlorohydrin isomers
Linoleic Acid2Monochlorohydrin and bischlorohydrin isomers
Arachidonic Acid4Complex mixture of mono- and bischlorohydrins

Environmental Occurrence and Transformation Processes of Chlorinated Oleic Acid

Distribution and Prevalence in Diverse Environmental Compartments

Chlorinated oleic acid and other chlorinated fatty acids (ClFAs) are recognized as environmental contaminants found in aquatic ecosystems and various water sources. Their formation is often linked to the chlorination of water and wastewater, where oleic acid, a common unsaturated fatty acid, reacts with chlorine.

Chlorinated fatty acids have been identified in a variety of aquatic organisms. researchgate.netnsf.gov Studies have shown that these compounds are present in fish from different geographical locations, indicating their widespread distribution in aquatic food webs. researchgate.net In fish, ClFAs are incorporated into complex lipids, such as triacylglycerols and phospholipids (B1166683). researchgate.net They have been found in fish from both relatively unpolluted waters and areas with significant industrial input, such as from pulp mills that use chlorine bleaching. researchgate.netasm.org

The accumulation of these compounds in aquatic life is a significant concern. Experiments have demonstrated that fish can take up chlorinated fatty acids from their food. researchgate.net For instance, dichlorostearic acid, a type of ClFA, was shown to be taken up by fish and chironomid larvae to a similar extent as oleic acid. Once assimilated, these chlorinated fatty acids can be transferred through the food web. nsf.gov High concentrations of ClFAs have been observed in marine mammals, where they are predominantly found bound in phospholipids. researchgate.net

Table 1: Occurrence of Chlorinated Fatty Acids (ClFAs) in Aquatic Biota This table is interactive. Click on the headers to sort the data.

Biota Location/Source Type of Lipid Reference
Fish Scandinavian and Alaskan waters Complex lipids (triacylglycerols, phospholipids) researchgate.net
Perch (Perca fluviatilis) Laboratory experiment Body lipids asm.org
Salmon (Oncorhynchus nerka) Developing roe Lipids researchgate.net
Marine Mammals Not specified Phospholipids researchgate.net
Eel Near pulp mill at Idefjord Not specified researchgate.net
Pike Latvian lakes Steryl esters, triacylglycerols, phospholipids researchgate.net

The precursors to chlorinated oleic acid and the chlorinated products themselves have been detected in various water samples. Oleic acid has been found in secondary effluents from potable reuse facilities at concentrations up to 91 nM. nih.gov Following disinfection with chlorine-based compounds, oleic acid chlorohydrins, the primary products of the reaction between oleic acid and hypochlorous acid, have been identified. nih.govnih.gov

In a study of potable reuse treatment facilities, oleic acid chlorohydrins were detected in secondary effluents at concentrations up to 1.3 nM. nih.gov These compounds were also found in conventional drinking water samples, although typically at lower frequencies and concentrations. nih.gov For example, oleic acid 9,10-chlorohydrins were detected at 0.5 nM in one surface water sample that had been disinfected with chlorine followed by chloramines. nih.gov The formation of these byproducts is a direct consequence of disinfection processes aimed at ensuring water safety. nsf.gov

Table 2: Concentration of Oleic Acid and its Chlorohydrins in Water Samples This table is interactive. Click on the headers to sort the data.

Sample Type Compound Concentration Facility/Location Reference
Secondary Effluent Oleic Acid Up to 91 nM (26 µg/L) Potable Reuse Facility B nih.gov
Secondary Effluent Oleic Acid Chlorohydrins Up to 1.3 nM (0.43 µg/L) Potable Reuse Facility nih.gov
Drinking Water (Surface Water) Oleic Acid Chlorohydrins 0.5 nM (0.17 µg/L) Potable Reuse Facility D nih.gov
Drinking Water (Groundwater) Oleic Acid Not detected Potable Reuse Facility A, B, C nih.gov

Degradation Kinetics and Environmental Half-Life

The environmental persistence of chlorinated oleic acid is determined by various degradation processes. While chlorinated fatty acids are not considered persistent in the same way as compounds like PCBs because they can be oxidized, they exhibit a degree of biological stability once incorporated into lipids. nsf.gov The half-life of chlorinated fatty acids in the environment is considered to be long, allowing for their transfer through the food chain. mdpi.com

In aqueous environments, the reaction of oleic acid with chlorine, often in the form of hypochlorous acid (HOCl), leads to the formation of chlorohydrin isomers (9-chloro-10-hydroxystearic acid and 10-chloro-9-hydroxystearic acid). nih.gov This reaction is a primary pathway for the formation of chlorinated oleic acid during water disinfection. nih.gov

In the atmospheric phase, or at the air-water interface, oleic acid can react with gaseous HOCl. tandfonline.com This heterogeneous reaction also results in the formation of chlorohydrins. tandfonline.com The initial uptake of a single HOCl molecule can occur within minutes. tandfonline.com Following the formation of the chlorohydrin, further reactions can occur. Specifically, esterification between the hydroxyl group of the chlorohydrin and the carboxylic acid group of another oleic acid molecule can lead to the formation of dimeric and trimeric chlorinated products. tandfonline.com

The oxidation of oleic acid is not limited to reactions with chlorine. It is also susceptible to degradation by other atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH). acs.org The reaction of oleic acid with ozone at the air-water interface results in the cleavage of the carbon-carbon double bond, producing nonanoic acid and azelaic acid. researchgate.net The atmospheric chemical lifetime of oleic acid due to this reaction has been calculated to be approximately 1.3 hours. researchgate.net Vapor-phase oleic acid is also degraded by hydroxyl radicals, with an estimated half-life of around 5 hours. acs.org The photolysis of HOCl and Cl₂ can generate OH and Cl radicals, which are potent oxidants that can further react with and degrade volatile organic compounds, including potentially chlorinated oleic acid. researchgate.net

Direct photolysis of oleic acid by sunlight is not considered a major degradation pathway as it does not absorb light at wavelengths greater than 290 nm. acs.org However, indirect photolytic processes can play a role in the transformation of chlorinated oleic acid. The photolysis of other chemical species present in the environment, such as hypochlorous acid (HOCl) and chlorine (Cl₂), can generate highly reactive chlorine and hydroxyl radicals. researchgate.net These radicals can then initiate the degradation of organic compounds, including chlorinated oleic acid. researchgate.net

Studies on the photodegradation of oleic acid droplets have shown that reactions can be induced by visible light, suggesting a mechanism that involves the photoexcitation of oleic acid to an excited state, which then decays into various intermediates and products. acs.org While the HOCl photolytic lifetime indoors is long, its observed removal rate being faster than air exchange suggests other loss processes, including heterogeneous reactions on surfaces. acs.orgacs.org Light levels were found to have no impact on this observed decay rate in one study. acs.org

The biodegradation of chlorinated organic compounds is a known environmental process. tandfonline.com While information specific to chlorinated oleic acid is limited, studies on other chlorinated fatty acids provide insight into potential pathways. Some microorganisms have been shown to be capable of degrading short-chain chlorinated fatty acids. For instance, Alcaligenes sp. strain CC1 can grow on β-chlorinated four-carbon aliphatic acids. nih.gov The degradation mechanism involves the activation of these acids to their coenzyme A (CoA) derivatives, followed by dechlorination. nih.gov This suggests that a similar β-oxidation pathway could potentially be involved in the breakdown of longer-chain chlorinated fatty acids, although this has not been definitively shown for chlorinated oleic acid.

It has been noted that chlorohydrins undergo a relatively slow enzymatic degradation, which can lead to their accumulation in biological fluids. mdpi.com Once incorporated into an organism's lipids, chlorinated fatty acids are considered "biologically stable," meaning they may persist within the organism. nsf.gov This persistence allows for their transfer up the food chain. nsf.gov The metabolism of dichlorostearic acid in rats has been observed to yield shorter-chain chlorinated metabolites, such as dichloropalmitic and dichloromyristic acids, indicating that β-oxidation of chlorinated fatty acids can occur in mammals. researchgate.net

Thermal Decomposition Characteristics and Pathways

The thermal decomposition of chlorinated fatty acids, such as chlorinated oleic acid, is a critical process influencing their environmental persistence and transformation. Studies on related compounds provide insight into the thermal stability and decomposition pathways. For instance, research on 9,10-dichloro-stearic acid, a saturated analogue of chlorinated oleic acid, shows that the formation of hydrogen chloride (HCl) is a key decomposition process. bme.hu This process primarily occurs in the temperature range of 305 to 330°C. bme.hu The generation of HCl is often an accompanying process to several hydrocarbon decomposition reactions rather than a single, separate thermal event. bme.hu

In comparison, the thermal decomposition of non-chlorinated oleic acid typically occurs at temperatures ranging from 200 to 500°C. mdpi.com The presence of chlorine atoms appears to introduce specific decomposition pathways. The thermal treatment of waste containing chlorinated hydrocarbons demonstrates that decomposition starts at lower temperatures under oxidative conditions (around 560°C for trichloroethylene) compared to pyrolytic (oxygen-free) conditions (around 730°C for trichloroethylene). kiche.or.kr During combustion, organic compounds containing chlorine are known to generate inorganic hydrogen chloride vapors. purdue.edu

The table below summarizes the thermal decomposition characteristics of chlorinated fatty acids and related compounds based on available research.

CompoundDecomposition Temperature Range (°C)Key Products/ObservationsConditions
9,10-Dichloro-stearic acid 305 - 330Hydrogen Chloride (HCl) formationThermal Analysis
Trichloroethylene (TCE) Starts at 560CO, CO2, COCl radicalsOxidative
Trichloroethylene (TCE) Starts at 730C2Cl2, C2Cl4, HClPyrolytic
Oleic Acid 200 - 500Volatile compounds (aldehydes, ketones, etc.)Thermal Decomposition

This table illustrates the temperatures at which different compounds begin to break down and the resulting byproducts under various conditions.

Bioaccumulation and Biotransport Dynamics

Chlorinated oleic acid and other chlorinated fatty acids (ClFAs) are recognized for their ability to accumulate in living organisms and move through food webs. Unlike many traditional persistent organic pollutants, ClFAs are often treated by organisms as if they were normal fatty acids, which facilitates their bioaccumulation. scholarlypublishingcollective.org

Mechanisms of Incorporation into Lipid Compartments within Organisms

Once ingested, chlorinated oleic acid is readily assimilated and incorporated into various lipid compartments within an organism. osti.govslu.se Research shows that these compounds are not significantly discriminated against compared to their non-chlorinated counterparts during uptake and distribution. osti.gov The structural similarity to natural fatty acids allows them to be integrated into complex lipids. osti.gov

Studies on various aquatic species have identified ClFAs in several types of lipid stores:

Triacylglycerols: These are nonpolar storage lipids where ClFAs have been found in fish species like eel, salmon, pike, and herring. osti.gov

Phospholipids: As essential components of cell membranes, the incorporation of ClFAs into these polar lipids is of particular concern. researchgate.net They have been detected in the phospholipids of fish muscle and are the primary storage site in marine mammals. osti.gov

Steryl Esters: ClFAs have also been found in these nonpolar membrane lipids in fish such as pike. slu.se

The distribution of these compounds can vary between organs. For example, in rats fed dichlorostearic acid, the highest concentrations were found in heart lipids, while the lowest were in muscle lipids. slu.se This incorporation into fundamental lipid structures contributes to their persistence within an organism. scholarlypublishingcollective.org

Lipid CompartmentOrganism TypeExamples of Species
Triacylglycerols (Storage Lipids) FishEel, Salmon, Pike, Herring, Porpoise
Phospholipids (Membrane Lipids) Fish, Marine MammalsPike, Perch, Porpoise
Steryl Esters (Membrane Lipids) FishPike

This table details the primary lipid compartments where chlorinated fatty acids are stored within different types of organisms.

Trophic Transfer and Food Web Dynamics in Ecosystems

The incorporation of chlorinated oleic acid into the lipids of organisms facilitates its transfer from lower to higher trophic levels through the food web. scholarlypublishingcollective.orgosti.gov The primary route of exposure for many animals is through their diet. slu.se

Evidence for trophic transfer has been documented in multiple studies:

Experiments have shown that chlorinated fatty acids can be transferred across several trophic levels, eventually reaching the top predators in a food chain. osti.gov

A study on migrating sockeye salmon and resident Arctic grayling demonstrated a clear food-chain transfer. The grayling in a lake that served as a spawning ground for salmon had higher concentrations of ClFAs, indicating the salmon were a source of these pollutants for the grayling. researchgate.net

Compared to oleic acid, dichlorostearic acid has been observed to transfer through the food chain to a greater extent, suggesting a certain biological stability that enhances its potential for biomagnification. osti.gov

While specific Trophic Magnification Factors (TMFs) for chlorinated oleic acid are not widely documented, studies on related compounds like chlorinated paraffins (which include chlorinated olefins as structural analogues) have shown TMFs greater than 1, signifying that they biomagnify in freshwater ecosystems. nih.gov This lack of recognition by organisms as foreign or harmful substances means that detoxification and elimination systems are not activated, allowing chlorinated fatty acids to be passed up the food chain efficiently. scholarlypublishingcollective.org

Advanced Analytical Methodologies for Chlorinated Oleic Acid Characterization

Sample Preparation and Extraction Protocols

The initial and most critical step in the analysis of chlorinated oleic acid is the effective extraction of lipids from the sample matrix, followed by derivatization to enhance analytical suitability.

The analysis of chlorinated fatty acids typically begins with the extraction of the total lipid content from a sample. slu.se The choice of extraction method is crucial and depends on the sample type, whether it is a biological tissue, fluid, or an environmental sample. nih.gov

The "gold standard" methods for lipid extraction from animal tissues are the Folch and Bligh and Dyer methods. nih.gov The Folch method utilizes a chloroform (B151607) and methanol (B129727) mixture (2:1, v/v) and is particularly effective for solid tissues. nih.govjfda-online.com The Bligh and Dyer method is a modification of the Folch method, suitable for samples with high water content, such as biological fluids. nih.govjfda-online.com For instance, it has been successfully applied to extract lipids from fish muscle. jfda-online.com

Alternative, less toxic solvents are also employed. A mixture of butanol and methanol, followed by heptane (B126788) and ethyl acetate, offers a chloroform-free option. jfda-online.com Dichloromethane has also been shown to be an effective substitute for chloroform in lipid extractions. d-nb.info Liquid-liquid extraction using non-polar solvents like n-hexane is common for hydrophobic lipids, while chloroform/methanol or methyl-tert-butyl ether (MTBE) based methods are used for more polar lipids. nih.gov

Solid-phase extraction (SPE) can be a critical step for isolating and enriching chlorinated fatty acids from the much more abundant unchlorinated fatty acids, particularly when dealing with trace amounts. slu.sediva-portal.org For example, aminopropyl silica (B1680970) has been used in SPE to isolate chlorinated fatty acid methyl esters (ClFAMEs). slu.seresearchgate.net

Here is a table summarizing common lipid extraction techniques:

Table 1: Lipid Extraction Techniques
Method Solvents Typical Application Reference
Folch Method Chloroform/Methanol (2:1 v/v) Solid biological tissues nih.govjfda-online.com
Bligh & Dyer Method Chloroform/Methanol/Water Biological samples with high water content (e.g., fish muscle) nih.govjfda-online.com
Butanol/Methanol (BUME) Butanol/Methanol, Heptane/Ethyl Acetate General lipid extraction (chloroform-free) jfda-online.com
Dichloromethane/Methanol Dichloromethane/Methanol Alternative to chloroform-based methods d-nb.info
Solid-Phase Extraction (SPE) Aminopropyl silica Isolation and enrichment of ClFAMEs slu.seresearchgate.net

Following lipid extraction, fatty acids are typically bound within complex lipids like triglycerides and phospholipids (B1166683). osti.gov To make them suitable for gas chromatographic analysis, they must be liberated and made more volatile. osti.gov This is achieved through derivatization, most commonly transesterification to form fatty acid methyl esters (FAMEs). osti.govslu.se

Transesterification not only releases the fatty acids but also improves chromatographic selectivity and minimizes systematic errors. diva-portal.org The resulting FAMEs are more volatile, allowing for analysis at lower temperatures, which leads to better peak shapes in gas chromatography. diva-portal.org

Several reagents can be used for transesterification, including:

Boron trifluoride (BF3) in methanol: A common and effective reagent. diva-portal.org

Sulfuric acid (H2SO4) in methanol: Another widely used acidic catalyst. diva-portal.org

Methanolic Hydrochloric acid (HCl): Can be used in a one-step extraction and derivatization process. scholarsresearchlibrary.com

The choice between these reagents can depend on the sample matrix. For instance, one study found that the H2SO4 method was more effective for standard samples, while the BF3 method performed better for fish lipid samples. diva-portal.org

For other analytical techniques, different derivatization strategies may be employed. For example, pentafluorobenzyl bromide (PFBBr) is used to create derivatives for analysis by gas chromatography with electron capture detection, a method sensitive to halogenated compounds. researcher.lifethermofisher.com For mass spectrometric analysis, derivatization to picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives can aid in determining the location of chlorine atoms on the fatty acid chain. slu.seresearchgate.netnih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures of fatty acid derivatives, enabling the isolation of chlorinated oleic acid from other components.

Gas chromatography is a powerful and widely used technique for the analysis of FAMEs, including chlorinated derivatives. osti.govslu.se The separation in GC is based on the differential partitioning of compounds between a stationary phase within a column and a mobile gas phase. slu.se

For the specific detection of chlorinated compounds, a halogen-sensitive detector is often employed. The electrolytic conductivity detector (ELCD) can be operated in a halogen-specific mode, responding only to halogenated compounds. osti.gov Another option is the halogen-specific detector (XSD), which has been shown to be a stable and effective alternative to the ELCD for detecting ClFAMEs. slu.sediva-portal.orgresearchgate.net

The choice of GC column is also critical for achieving good separation. A 5% phenyl methylpolysiloxane phase column has been successfully used for the separation of derivatized chlorinated acetic acids. thermofisher.com

High-performance liquid chromatography (HPLC) and its more recent advancement, ultra-performance liquid chromatography (UPLC), offer alternatives to GC for fatty acid analysis, particularly for less volatile or thermally unstable compounds. researchgate.netresearchgate.net These techniques separate compounds based on their interactions with a stationary phase in a column and a liquid mobile phase. researchgate.net

A significant advantage of HPLC is that it can often analyze fatty acids without the need for derivatization, thus avoiding potential losses or structural modifications that can occur during this step. researchgate.netsci-hub.se A variety of detectors can be coupled with HPLC, including UV, mass spectrometry (MS), and charged aerosol detectors (CAD). sci-hub.se A study demonstrated the direct analysis of oleic acid and other fatty acids using HPLC-CAD, which offered good sensitivity and a wide dynamic range. sci-hub.se

Reverse-phase HPLC is a common mode for fatty acid separation. One method for oleic acid analysis uses a C18 column with a mobile phase of acetonitrile (B52724) and water, with phosphoric or formic acid as a modifier. sielc.comgoogle.com UPLC systems, which use smaller particle size columns, can provide faster analysis times and improved resolution compared to traditional HPLC. researchgate.netsielc.com

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of chlorinated oleic acid. osti.gov When coupled with a chromatographic separation technique (GC-MS or HPLC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, leading to highly confident compound identification. slu.semdpi.com

The basic principle of MS involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting their relative abundance. slu.se For chlorinated fatty acids, MS can confirm the presence of chlorine by identifying characteristic isotopic patterns.

Different ionization techniques and derivatization strategies can be used to gain specific structural information. Electron ionization (EI) is a common technique used in GC-MS. slu.se For determining the exact position of the chlorine atoms on the oleic acid backbone, derivatization to picolinyl esters or DMOX derivatives followed by GC-MS analysis is particularly useful. slu.seresearchgate.netnih.gov The fragmentation patterns of these derivatives in the mass spectrometer can pinpoint the location of the halogens. researchgate.net

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov This technique can help to distinguish between isomers. For example, the fragmentation of AMPP (4-aminomethyl-N-methylpiperidine) amides of different C18:1 fatty acid isomers, like oleic acid and petroselenic acid, produces unique product ions that allow for their differentiation. nih.gov The introduction of a photolabile derivative can also drive predictable fragmentation for structural elucidation. qut.edu.au

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound, further aiding in its identification. mdpi.com

The following table outlines key mass spectrometric approaches for chlorinated oleic acid analysis:

Table 2: Mass Spectrometric Techniques for Chlorinated Oleic Acid Analysis
Technique Ionization Method Derivatization Key Information Provided Reference
GC-MS Electron Ionization (EI) FAMEs, Picolinyl esters, DMOX Molecular weight, Fragmentation patterns, Chlorine location slu.seresearchgate.net
HPLC-MS/MS Electrospray Ionization (ESI) AMPP amides, None Molecular weight, Structural isomer differentiation nih.govmdpi.com
DART-MS Direct Analysis in Real Time None Surface analysis of chlorinated products acs.org

GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques widely employed for the analysis of chlorinated fatty acids. mdpi.com The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analytes. For GC-MS analysis, fatty acids are typically derivatized to form more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs). slu.se This derivatization step is crucial for successful separation and detection. slu.se

GC-MS has been effectively used to identify and quantify chlorinated oleic acid derivatives. For instance, in the analysis of lipids modified by hypochlorous acid (HOCl), GC-MS can detect the formation of 18:0 and 18:1 chlorohydrins. researchgate.net The mass spectra of these compounds exhibit characteristic fragment ions that aid in their identification. researchgate.net However, GC-MS may not be suitable for all chlorinated lipids, especially those that are thermally labile and prone to degradation at the high temperatures used in the GC inlet. researchgate.net

LC-MS, particularly when coupled with electrospray ionization (ESI), offers a milder analytical approach that can directly analyze underivatized chlorinated fatty acids. unime.itnih.gov This technique is particularly advantageous for the analysis of more polar and less volatile compounds. unime.it LC-MS/MS, using multiple reaction monitoring (MRM), provides high selectivity and sensitivity for the quantification of specific chlorinated fatty acids, such as 2-chlorohexadecanoic acid, by monitoring specific precursor-to-product ion transitions. acs.orgnih.gov Reversed-phase liquid chromatography is commonly used for the separation of these compounds. nih.govnih.gov

A comparative overview of these techniques is presented below:

Interactive Data Table: Comparison of GC-MS and LC-MS for Chlorinated Oleic Acid Analysis
Feature GC-MS LC-MS
Sample Volatility Requires volatile or derivatized analytes Suitable for a wide range of polarities and volatilities
Derivatization Often necessary (e.g., FAMEs) slu.se Often not required
Thermal Stability Analytes must be thermally stable researchgate.net Milder conditions, suitable for thermally labile compounds
Ionization Electron Ionization (EI) is common Electrospray Ionization (ESI) is common unime.itnih.gov
Selectivity Good, can be enhanced with specific detectors High, especially with MS/MS (MRM) acs.orgnih.gov

| Sensitivity | Generally good, depends on the detector | High, particularly for targeted analysis nih.govacs.org |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Surface Analysis

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. acs.orgnih.gov This makes it a valuable tool for studying surface reactions, such as the chlorination of oleic acid on surfaces. acs.orgnih.gov

In a study investigating the heterogeneous chlorination of oleic acid thin films by gaseous hypochlorous acid (HOCl), DART-MS was used to identify the reaction products directly from the surface. acs.orgnih.gov The results showed the formation of chlorohydrins through the addition of HOCl across the double bond of oleic acid. acs.orgnih.gov DART-MS spectra can be complex due to the presence of multiple reaction products, chlorine isotopes, and various ionization pathways, but they provide direct evidence of surface-level chemical transformations. acs.org For oleic acid, the reaction can lead to the formation of dimeric and trimeric chlorinated products through subsequent esterification. nih.govresearchgate.netacs.orgresearchgate.net

High-Resolution Mass Spectrometry for Accurate Mass and Product Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of unknown compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas). purdue.edu This capability is particularly crucial in the analysis of complex mixtures containing chlorinated oleic acid and its various reaction products. purdue.edu

HRMS, often coupled with liquid chromatography (LC), has been utilized to identify and quantify chlorine-containing compounds in complex matrices like waste cooking oil. purdue.edu By providing exact mass data, HRMS facilitates the confident identification of chlorinated fatty acids and their transformation products. purdue.edu This technique is instrumental in non-targeted analysis, where the goal is to identify all detectable chlorinated species in a sample without prior knowledge of their identity. nsf.gov

Halogen-Specific Detection Principles (e.g., GC-ELCD, GC-XSD/MS)

For the targeted analysis of chlorinated compounds in complex samples, halogen-specific detectors coupled with gas chromatography offer enhanced selectivity and sensitivity. tandfonline.com These detectors are designed to respond specifically to halogen-containing molecules, thereby reducing interference from the sample matrix. tandfonline.com

The Electrolytic Conductivity Detector (ELCD) and the Halogen-Specific Detector (XSD) are two such detectors that have been successfully used for the analysis of chlorinated fatty acid methyl esters (FAMEs). slu.sediva-portal.orgnih.gov The XSD, in particular, has been shown to be a stable and easy-to-maintain detector with good selectivity and a low detection limit for chlorinated FAMEs. slu.seresearchgate.nettandfonline.com It operates by pyrolyzing the compounds eluting from the GC column, and the presence of halogens leads to an increase in the detector current. slu.se The combination of a halogen-specific detector with a mass spectrometer (GC-XSD/MS) provides both selective detection and structural information, making it a powerful tool for the characterization of chlorinated lipids in challenging matrices like fish extracts. diva-portal.org

A summary of key halogen-specific detection findings is provided below:

Interactive Data Table: Performance of Halogen-Specific Detectors for Chlorinated Fatty Acid Analysis
Detector Principle Advantages Disadvantages Application Example
GC-ELCD Measures the change in conductivity of a solvent after reaction with halogenated compounds. Good selectivity and sensitivity. nih.gov Can be less stable than XSD. Analysis of chlorinated FAMEs in fish lipids. nih.gov

| GC-XSD | Based on increased thermionic emission from a heated alkali-sensitized surface in the presence of halogens. researchgate.net | High selectivity (10^6), low detection limit (2 pg Cl), stable, and easy to maintain. researchgate.nettandfonline.com | Peak broadening and tailing at higher concentrations. researchgate.nettandfonline.com | Trace analysis of chlorinated FAMEs in fish extracts. researchgate.nettandfonline.com |

Spectroscopic and Other Characterization Methods

In addition to mass spectrometry-based techniques, various spectroscopic methods provide valuable information for the structural elucidation and characterization of chlorinated oleic acid.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Surface Reactions

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive technique that allows for the in-situ monitoring of chemical reactions occurring on a surface. acs.orgnih.gov This method has been instrumental in studying the heterogeneous chlorination of oleic acid by gaseous reactants. acs.orgnih.gov

By monitoring changes in the infrared spectrum of an oleic acid film exposed to hypochlorous acid, researchers can track the disappearance of reactant functional groups and the appearance of product-related vibrational bands. acs.org For instance, the reaction of HOCl with oleic acid leads to decreases in the intensity of C-H stretching vibrations associated with the double bond and the appearance of new bands corresponding to the formation of chlorohydrins and subsequent ester linkages. acs.org This technique provides real-time kinetic and mechanistic insights into the surface chemistry of chlorinated oleic acid formation. acs.orgnih.govpublish.csiro.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including chlorinated oleic acid. nih.gov Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure. nih.govresearchgate.netmdpi.com

¹H NMR spectroscopy can be used to identify characteristic signals of protons in the vicinity of the chlorine atom and the hydroxyl group in chlorohydrin derivatives of oleic acid. acs.orgmagritek.com The chemical shifts and coupling patterns of these protons provide information about their relative positions and stereochemistry. magritek.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton and the position of the chlorine and hydroxyl substituents. nih.govmdpi.com While NMR is a powerful tool for structural analysis, it generally has lower sensitivity compared to mass spectrometry, which can be a limitation when analyzing trace amounts of chlorinated oleic acid. nih.gov

Method Validation and Performance Assessment in Quantitative Analysis

The robust quantitative analysis of chlorinated oleic acid is fundamentally reliant on rigorous method validation to ensure that the data generated are accurate, reliable, and reproducible. Analytical procedures, primarily employing advanced chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), undergo a comprehensive validation process. This assessment is structured around key performance characteristics as defined by internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). sci-hub.seactascientific.comdiva-portal.org The primary parameters evaluated include linearity, sensitivity (limit of detection and limit of quantification), accuracy, and precision.

Method validation ensures that the chosen analytical technique is fit for its intended purpose, which, for chlorinated oleic acid, often involves its detection and quantification in complex matrices. The formation of chlorinated derivatives of oleic acid, such as chlorohydrins, occurs via the reaction of hypochlorous acid (HOCl) with the double bond in the oleic acid molecule. acs.orgnih.gov Analytical methods must be capable of selectively identifying and quantifying these specific chlorinated isomers amidst a background of other fatty acids and lipids.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument. ksu.edu.sa This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The relationship is mathematically expressed through a linear regression equation, with the coefficient of determination (r²) being a critical measure of the fit. For most bioanalytical and chemical analyses, an r² value greater than 0.99 is considered evidence of good linearity. sci-hub.semdpi.com The analytical range is the interval between the upper and lower concentration limits for which the method has been proven to be linear, accurate, and precise. ksu.edu.sa

While specific data for chlorinated oleic acid is sparse, research on the analysis of oleic acid and other fatty acids provides representative performance metrics. For instance, a validated High-Performance Liquid Chromatography (HPLC) method for nine fatty acids, including oleic acid, demonstrated excellent linearity with r² values exceeding 0.999 for all compounds. sci-hub.se Similarly, a Gas Chromatography-Flame Ionization Detection (GC-FID) method developed for fatty acid analysis also reported strong linearity. mdpi.comnih.gov

Table 1: Representative Linearity Data for Fatty Acid Analysis by Chromatography

This table presents typical linearity results from validated methods for oleic acid and related fatty acids, which serve as a benchmark for the expected performance of a chlorinated oleic acid assay.

CompoundAnalytical MethodConcentration Range (µg/mL)Linear Regression EquationCoefficient of Determination (r²)Reference
Oleic AcidHPLC-CAD0.5 - 200y = 1.25x + 0.15> 0.999 sci-hub.se
Linoleic AcidHPLC-CAD0.2 - 80y = 1.31x - 0.08> 0.999 sci-hub.se
Palmitic AcidHPLC-CAD0.2 - 80y = 1.19x + 0.04> 0.999 sci-hub.se
Oleic AcidGC-FID10 - 2000Not Reported0.998 nih.gov
Stearic AcidGC-FID1 - 200Not Reported0.999 nih.gov

Data is illustrative based on cited literature for similar compounds.

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method at low concentrations is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). certified-laboratories.com

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. ksu.edu.sacertified-laboratories.com It is often calculated as three times the signal-to-noise ratio (S/N) or based on the standard deviation of the blank response. ksu.edu.sajppres.com

LOQ : The lowest concentration of an analyte that can be quantitatively determined with a suitable level of precision and accuracy. certified-laboratories.comeuropa.eu The LOQ is commonly established at ten times the S/N ratio or by determining the concentration at which the coefficient of variation (a measure of precision) is within a specified limit (e.g., <20%). ksu.edu.sajppres.com

For trace-level analysis of lipid derivatives like chlorinated oleic acid, highly sensitive techniques such as LC-MS/MS are often required. Validated methods for related fatty acid esters and other lipids demonstrate the sensitivity achievable. A direct analysis method for 3-chloro-1,2-propanediol (B139630) (3-MCPD) fatty acid esters using LC-MS/MS reported LOQs between 0.02 to 0.08 mg/kg, depending on the specific ester. tandfonline.com In another study developing a GC-FID method for various fatty acids, LODs and LOQs were in the range of 0.21–0.54 µg/mL and 0.63–1.63 µg/mL, respectively. mdpi.com

Table 2: Illustrative Sensitivity Parameters from Fatty Acid Analysis

This table shows examples of LOD and LOQ values from validated analytical methods for fatty acids, indicating the sensitivity levels that would be targeted in a method for chlorinated oleic acid.

Analyte(s)Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
9 Fatty Acids (incl. Oleic)HPLC-CAD0.006 - 0.1 µg/mL0.032 - 0.22 µg/mL sci-hub.se
4 Major Fatty AcidsGC-FID0.01% (corrected to 0.05%)0.03% (corrected to 0.1%) jppres.com
37 Fatty Acid Methyl EstersGC-FID0.21 - 0.54 µg/mL0.64 - 1.63 µg/mL mdpi.com
3-MCPD DiestersLC-MS/MSNot Reported0.02 - 0.08 mg/kg tandfonline.com

Values are representative of the performance of methods for related analytes.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted reference value and is typically expressed as percent recovery. ksu.edu.samdpi.com It is assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at two levels:

Repeatability (Intra-day precision) : The precision obtained under the same operating conditions over a short interval. actascientific.com

Intermediate Precision (Inter-day precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. actascientific.com

A validated GC-FID method for oleic acid and related fatty acids demonstrated excellent accuracy, with mean recoveries for oleic acid at 99.6% (RSD of 0.50%) across three concentration levels. nih.gov For other spiked fatty acids in the same study, recoveries ranged from 85.6% to 114.1%, with RSDs from 0.83% to 7.43%. nih.gov Another study on fatty acid quantification reported repeatability and intermediate precision to be less than 5.0% for oleic acid and other major components. sci-hub.se

Table 3: Representative Accuracy and Precision Data for Oleic Acid Analysis

This table summarizes typical accuracy (recovery) and precision (RSD) results from a validated GC-FID method for oleic acid, providing a benchmark for performance assessment.

Performance ParameterOleic AcidOther Fatty AcidsReference
Accuracy (% Recovery)
Mean Recovery (n=9)99.6%85.6% - 114.1% nih.gov
RSD of Recovery0.50%0.83% - 7.43% nih.gov
Precision (% RSD)
Repeatability (Intra-assay)0.14%0.10% - 1.45% nih.gov
Intermediate Precision (Inter-assay)0.30%0.25% - 4.90% nih.gov

Data derived from a study on oleic acid USP-NF material. nih.gov

Molecular and Biochemical Interactions of Chlorinated Oleic Acid in Biological Systems

Reaction with Biological Macromolecules and Cellular Components

Chlorination of Unsaturated Fatty Acyl Residues within Lipids

Hypochlorous acid (HOCl) reacts with unsaturated fatty acids, such as oleic acid, through an electrophilic addition of Cl+ to the double bond. mdpi.com This reaction leads to the formation of chlorohydrins as the primary and most abundant products. mdpi.comnih.govuj.edu.pl Specifically, oleic acid is converted into two 9,10-chlorohydrin isomers. nih.govacs.org This chlorination can occur whether the oleic acid is a free fatty acid or part of a more complex lipid molecule like phosphatidylcholine. nih.gov

The reaction is not limited to isolated chemical systems; it has been observed in various biological contexts. For instance, the treatment of flour with chlorine can lead to the conversion of oleic acid into dichlorostearic acid. inchem.org Similarly, post-harvest washing of vegetables with high doses of chlorine results in the formation of oleic acid 9,10-chlorohydrins. acs.org The efficiency of this conversion can be influenced by factors such as the accessibility of the double bonds within the lipid structures. acs.org While the reaction of HOCl with the double bonds of unsaturated fatty acids is considered relatively slow, it is a significant pathway for the modification of lipids in biological systems, especially under conditions of inflammation where HOCl is produced. mdpi.comresearchgate.net

The formation of these chlorinated lipids can have significant biological consequences. Lipid chlorohydrins are more polar than their parent fatty acids, and their incorporation into cell membranes could disrupt membrane structure and function. nih.govacs.org

Formation of Chlorinated Phospholipids (B1166683) and Chlorohydrins and their Structural Implications

The interaction of hypochlorous acid (HOCl) with phospholipids containing unsaturated fatty acyl residues, like oleic acid, results in the formation of chlorinated phospholipids, specifically chlorohydrins. nih.govnih.gov This occurs through the electrophilic addition of HOCl across the double bond of the unsaturated fatty acid chain within the phospholipid molecule. mdpi.comresearchgate.net For a phospholipid containing an oleic acid residue, this reaction yields two monochlorohydrin products: the 9-hydroxy-10-chlorooleic and 9-chloro-10-hydroxyoleic moieties. nsf.gov

This chlorination process can happen in various biological environments, including within lipoproteins and cell membranes when subjected to oxidative stress. researchgate.net The formation of these chlorohydrins introduces significant structural changes to the phospholipid molecule. The addition of the chlorine and hydroxyl groups makes the lipid more polar than its parent unsaturated counterpart. nih.govacs.org

These structural alterations have considerable implications for membrane integrity and function. The increased polarity of chlorinated phospholipids can disrupt the highly organized structure of the lipid bilayer in cell membranes. nih.govacs.org This disruption can lead to increased membrane permeability and, in some cases, complete rupture of the cell membrane, contributing to cytotoxicity. nih.govnih.gov Furthermore, these modified lipids can oligomerize, forming dimeric and trimeric species through ester condensation or ether bond formation, which can further impact membrane structure and cellular processes. mdpi.com

Interaction with Protein and Amino Acid Moieties in Biological Systems

Hypochlorous acid (HOCl) and its derivatives, including chlorinated oleic acid, can interact with and modify proteins and amino acids. mdpi.comnih.govuj.edu.pl Proteins are significant targets for HOCl due to their high abundance and the reactivity of certain amino acid side chains. acs.org The most susceptible amino acids are those with electron-rich side chains, particularly sulfur-containing residues like cysteine and methionine, which react with HOCl about 100 times faster than other functional groups. nih.govnih.govasm.org

The reaction with cysteine leads to the formation of unstable sulfenyl chlorides (R-S-Cl) and sulfenic acids (R-S-OH), which can be further oxidized to irreversible forms like sulfinic (R-SO2H) and sulfonic (R-SO3H) acids, potentially leading to protein degradation. nih.govnih.gov Methionine is also readily oxidized by HOCl. researchgate.net

Other reactive amino acids include histidine, tryptophan, and tyrosine. The reaction with the α-amino group of amino acids results in the formation of transient amino acid chloramines (AACLs). nih.gov These AACLs are more selective reactants than free HOCl and can act as secondary mediators of HOCl-induced damage. nih.gov Tyrosine can be chlorinated to form 3-chlorotyrosine and, to a lesser extent, 3,5-dichlorotyrosine, which are considered stable biomarkers for myeloperoxidase activity in vivo. nih.govnsf.gov

The modification of these amino acid residues can lead to protein unfolding, aggregation, and loss of function. nih.gov For instance, the oxidation and chlorination of amino acids in surfactant protein A impairs its ability to bind to pathogens. atsjournals.org The tertiary structure of a protein can influence the pattern of amino acid modification, facilitating secondary reactions between chloramines formed on one part of the protein and other reactive residues. acs.org

Enzymatic Generation and Molecular Regulation in Biological Contexts

Myeloperoxidase-Catalyzed Hypochlorous Acid Production and its Role in Endogenous Chlorination

During inflammatory responses, activated phagocytic cells like neutrophils release the heme enzyme myeloperoxidase (MPO). uj.edu.plmdpi.com MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. nih.govnih.govmdpi.com This process is a key component of the innate immune system's defense against invading pathogens. nih.govmdpi.com

The HOCl generated by the MPO system is highly reactive and can modify a wide array of biological molecules, including lipids. uj.edu.plbiorxiv.org Specifically, HOCl reacts with the unsaturated fatty acyl chains of lipids, such as oleic acid, leading to the endogenous formation of chlorinated lipids, primarily fatty acid chlorohydrins. nih.govresearchgate.net The reaction of oleic acid with HOCl produced by the MPO-H₂O₂-Cl⁻ system yields the same 9,10-chlorohydrin isomers as the reaction with reagent HOCl. nih.govuj.edu.placs.org

This MPO-driven chlorination is a significant event in inflammatory conditions like atherosclerosis, where active MPO has been found in atherosclerotic plaques. uj.edu.plworktribe.com The formation of chlorinated lipids, such as oleic acid chlorohydrin, contributes to the inflammatory environment and can cause cellular damage. researchgate.networktribe.com The concentration of stable chlorinated products, like 3-chlorotyrosine formed from the chlorination of tyrosine residues in proteins, is often used as a biomarker for MPO activity in vivo. nih.gov

Mechanisms of Reactive Chlorine Species Modification of Biomolecules

Reactive chlorine species (RCS), primarily hypochlorous acid (HOCl) generated by the myeloperoxidase enzyme, modify biomolecules through oxidation and chlorination reactions. mdpi.combiorxiv.org HOCl is a powerful two-electron oxidant that reacts with a wide range of biological targets, including lipids, proteins, and nucleic acids. asm.orgresearchgate.netbiorxiv.org

Lipid Modification: The primary mechanism of lipid modification by HOCl is the electrophilic addition of chlorine to the double bonds of unsaturated fatty acids, like oleic acid. mdpi.comresearchgate.net This reaction results in the formation of chlorohydrins. nih.govuj.edu.pl For oleic acid, this produces the 9,10-chlorohydrin isomers. nih.govacs.org These chlorinated lipids are more polar than their parent molecules, which can disrupt cell membrane structure and function. nih.govacs.org Dimeric and trimeric chlorinated products can also form through subsequent esterification reactions. acs.orgresearchgate.net

Protein and Amino Acid Modification: Proteins are major targets for RCS. acs.org The most reactive sites are sulfur-containing amino acids (cysteine and methionine), which are oxidized much faster than other residues. nih.govnih.govresearchgate.net Amine groups in amino acid side chains (like lysine) and the N-terminus react with HOCl to form chloramines. nih.govresearchgate.netmdpi.com These chloramines can then transfer the chlorine to other molecules. acs.org Aromatic amino acids like tyrosine can be chlorinated to form stable products such as 3-chlorotyrosine. nih.govnsf.gov These modifications can lead to protein unfolding, aggregation, and loss of function. nih.gov

The reactivity of HOCl is selective, with thiols and thioethers being the most readily attacked functional groups. researchgate.net The specific products formed depend on the target molecule, the concentration of HOCl, and the local environment. nih.govuj.edu.pl

Cellular Uptake and Intracellular Biotransformation Mechanisms

Chlorinated oleic acid, a modified fatty acid, undergoes a series of interactions within biological systems, from crossing cell membranes to being processed by metabolic machinery. Understanding these pathways is crucial for elucidating its biological effects.

Transport Processes Across Biological Membranes

The entry of chlorinated oleic acid into cells involves mechanisms similar to those of its unchlorinated counterpart, oleic acid, though with some key differences. Long-chain fatty acids, in general, can traverse the plasma membrane through both passive diffusion and protein-mediated transport. imrpress.com

Passive Diffusion: The "flip-flop" mechanism, where the fatty acid molecule moves from the outer to the inner leaflet of the cell membrane, is a primary mode of passive transport. imrpress.comnih.gov Studies on oleic acid have shown this to be a rapid process. nih.govnih.gov The structural similarity of chlorinated oleic acid suggests it may also utilize this pathway. However, the addition of chlorine atoms introduces bulkiness and alters the molecule's conformation, which could sterically hinder its movement across the membrane compared to oleic acid. osti.gov

Protein-Mediated Transport: Several membrane proteins are known to facilitate the transport of long-chain fatty acids, including:

FAT/CD36 (Fatty Acid Translocase): A key player in fatty acid uptake. imrpress.com

FABPpm (Plasma Membrane Fatty Acid-Binding Protein): Binds to fatty acids at the cell surface. imrpress.com

FATP (Fatty Acid Transport Protein) family: A group of proteins that enhance the uptake of long-chain fatty acids. imrpress.com

Caveolin-1: Involved in the formation of caveolae, which play a role in fatty acid uptake and intracellular trafficking. imrpress.com

While direct studies on the interaction of chlorinated oleic acid with these specific transporters are limited, research on rats has shown that chlorinated oleic acid is absorbed, albeit to a lesser extent than oleic acid (72.3% compared to 91.5%). inchem.org This suggests that while transport occurs, the chlorination impacts the efficiency of the process. The blood-brain barrier appears to be effective against the transfer of chlorinated oleic acid, though it is widely distributed in other tissues. inchem.org

The table below summarizes the key proteins involved in the cellular uptake of long-chain fatty acids, which are likely relevant for chlorinated oleic acid as well.

Table 1: Key Proteins in Long-Chain Fatty Acid Transport

ProteinTransport MechanismKey Function
FAT/CD36Protein-mediated facilitated diffusionFacilitates translocation of fatty acids across the plasma membrane.
FABPpmProtein-mediated facilitated diffusionBinds fatty acids at the plasma membrane, increasing their local concentration.
FATPProtein-mediated facilitated diffusionAugments the uptake of long-chain fatty acids when expressed in cultured cells.
Caveolin-1Protein-mediated facilitated diffusionInvolved in caveolae-mediated uptake and intracellular trafficking of fatty acids.

This table is based on information for long-chain fatty acids in general, as detailed in reference imrpress.com.

Metabolic Processing Pathways and Fate within Organisms

Once inside the cell, chlorinated oleic acid can participate in fatty acid biochemical pathways, similar to natural fatty acids. osti.gov It can be incorporated into complex lipids such as triacylglycerols (storage lipids) and phospholipids (membrane lipids). osti.govslu.se

Biotransformation and Degradation: The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria and breaks down the fatty acid chain in two-carbon units. osti.gov However, the presence of chlorine atoms on the carbon chain of chlorinated oleic acid appears to hinder this process. osti.gov Studies on dichlorostearic acid, a related chlorinated fatty acid, have shown that it is metabolized to dichloromyristic acid (a 14-carbon chain from an 18-carbon chain), but no shorter metabolites were found. osti.gov This suggests that β-oxidation is impeded by the chlorine atoms.

In human cell cultures, threo-9,10-dichlorooctadecanoic acid was found to be degraded to dichlorohexadecanoic acid and dichlorotetradecanoic acid, with the latter being the shortest dichlorinated fatty acid detected and subsequently released into the culture medium. slu.se This further supports the idea of incomplete metabolism.

Esterification and Formation of Oligomers: Research has shown that upon uptake, chlorinated oleic acid can undergo esterification, leading to the formation of dimeric and trimeric chlorinated products. nih.govresearchgate.netacs.orgacs.org This reaction can occur between the hydroxyl group of a chlorohydrin (formed from the reaction of hypochlorous acid with the double bond of oleic acid) and the carboxylic acid group of another oleic acid molecule. acs.org These oligomers may have a slower metabolic turnover compared to the parent lipid. mdpi.com

The table below outlines the observed metabolic fate of chlorinated oleic acid and related compounds in various biological systems.

Table 2: Metabolic Fate of Chlorinated Fatty Acids in Biological Systems

Organism/SystemCompoundObserved Metabolic ProcessKey FindingsReference(s)
RatsChlorinated oleic acidAbsorption and distributionAbsorbed to a lesser extent than oleic acid; widely distributed in tissues but limited blood-brain barrier penetration. inchem.org
RatsDichlorostearic acidβ-oxidationMetabolized to dichloromyristic acid, suggesting incomplete degradation. osti.gov
Human cell culturesthreo-9,10-dichlorooctadecanoic acidβ-oxidationDegraded to dichlorohexadecanoic acid and dichlorotetradecanoic acid; the latter is released from cells. slu.se
Thin films (in vitro)Oleic acid (reacted with HOCl)EsterificationFormation of dimeric and trimeric chlorinated products. nih.govresearchgate.netacs.orgacs.org
Aquatic biotaChlorinated fatty acidsIncorporation into lipidsIncorporated into storage lipids (triacylglycerols) and membrane lipids (phospholipids). osti.gov

The incomplete metabolism and potential for accumulation in lipid structures suggest that chlorinated oleic acid may persist in organisms, potentially leading to long-term biological effects. osti.gov

Computational and Theoretical Chemistry Perspectives on Chlorinated Oleic Acid

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in investigating the fundamental steps of chemical reactions, including the chlorination of oleic acid. These calculations can map out potential energy surfaces, identify intermediates, and determine the energetic feasibility of different reaction pathways.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and reaction mechanisms. nih.govmdpi.com While specific DFT studies exclusively on oleic acid chlorination are not prevalent in the literature, extensive research on the electrophilic addition of chlorine species to model alkenes provides a strong theoretical foundation for understanding the pathways involved.

The chlorination of the C9=C10 double bond in oleic acid is initiated by an electrophilic species. Computational studies have investigated several potential chlorinating agents that exist in aqueous chlorine solutions, primarily hypochlorous acid (HOCl), dichlorine (Cl₂), and dichlorine monoxide (Cl₂O). nih.govresearchgate.net DFT calculations suggest that the direct addition of the HOCl molecule to an alkene double bond faces a high energy barrier, making it a less likely pathway. nih.govresearchgate.netresearchgate.net Instead, theoretical models indicate that Cl₂ and Cl₂O are the more potent electrophilic agents responsible for initiating the reaction. nih.govresearchgate.net

The reaction can proceed through different mechanistic pathways depending on the structure of the alkene and the specific reactants. researchgate.net For electron-rich alkenes like oleic acid, a stepwise mechanism involving a bridged chloronium ion intermediate is generally favored. researchgate.net In this pathway, the electrophile (e.g., Cl⁺ from Cl₂) adds to the double bond, forming a three-membered ring with the two carbon atoms. This is followed by a nucleophilic attack by a water molecule to form the chlorohydrin. Alternative pathways, such as those involving a carbocation intermediate or a concerted mechanism, have also been explored for different types of alkenes. researchgate.net

Transition state theory is a cornerstone of understanding reaction rates and mechanisms. Computational methods, particularly DFT, are used to locate the transition state (the highest energy point along the reaction coordinate) and calculate its energy. researchgate.net The energy difference between the reactants and the transition state is the activation energy barrier, which is a critical determinant of the reaction rate.

Table 1: Calculated Activation Energies for Electrophilic Addition to Alkenes by Different Chlorinating Agents (Data from model systems)
Chlorinating AgentProposed MechanismCalculated Activation Energy (kcal/mol)Reference
HOClDirect Electrophilic AdditionHigh / Unfavorable nih.govresearchgate.netresearchgate.net
Cl₂Electrophilic Addition via Chloronium IonLow / Favorable nih.govresearchgate.net
Cl₂OElectrophilic Addition via Chloronium Ion~9.2 nih.gov

Molecular Modeling of Reactivity and Regioselectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These models are crucial for predicting how the three-dimensional structure of a molecule influences its reactivity and the specific outcomes of a reaction, such as which isomers are formed.

The reaction of hypochlorous acid with the C9=C10 double bond of oleic acid results in the formation of two positional isomers: 9-chloro-10-hydroxy-octadecanoic acid and 10-chloro-9-hydroxy-octadecanoic acid. acs.org The principles of electrophilic addition mechanisms allow for the prediction of this outcome. The reaction proceeds via a cyclic chloronium ion intermediate. hoclshine.comleah4sci.com According to Markovnikov's rule, the subsequent nucleophilic attack by a water molecule will occur at the more substituted (or more positively charged) carbon atom of the bridged intermediate. leah4sci.com In the case of the oleic acid double bond (C9 and C10), the electronic environment is relatively symmetric, but subtle differences can lead to a preference for one isomer over the other.

Furthermore, the reaction is stereoselective. The nucleophilic water molecule attacks the chloronium ion from the side opposite to the chlorine bridge, resulting in an anti-addition. leah4sci.com This means the chlorine and hydroxyl groups will be on opposite faces of the original double bond plane. Molecular modeling can be used to calculate the relative stabilities of the transition states leading to the different isomers, thereby predicting the regioselectivity and stereoselectivity of the chlorohydrin formation.

The electrophilic addition of a chlorine species to the electron-rich pi bond of oleic acid is the key mechanistic step. hoclshine.comresearchgate.net This process can be modeled computationally to understand the dynamics of the bond-forming and bond-breaking events. The reaction begins with the electrophilic attack on the double bond, leading to the formation of the bridged chloronium ion. leah4sci.comresearchgate.net

Reactive force fields (ReaxFF) and other molecular dynamics simulation techniques can be employed to model the real-time evolution of the reacting system. biofueljournal.com While such studies are complex for this specific reaction, similar methods have been applied to investigate other reactions involving oleic acid, demonstrating their utility. biofueljournal.comnih.gov These simulations can provide insights into the role of the solvent, the orientation of the reactants, and the dynamic motions of the molecules as they approach the transition state and proceed to products.

Kinetic Modeling of Environmental and Biological Transformations

Kinetic modeling uses mathematical equations to describe the rates of chemical reactions and predict how the concentrations of substances change over time. This approach is essential for understanding the fate of chlorinated oleic acid in complex environmental systems and biological contexts.

While specific kinetic models for the transformation of chlorinated oleic acid are not widely published, the degradation of other chlorinated organic compounds has been extensively studied and provides a framework for how such models would be constructed. mdpi.comnih.gov The environmental degradation of chlorinated oleic acid could occur through processes like hydrolysis, dehydrochlorination, or biodegradation.

Kinetic models often employ rate laws, such as first-order or second-order kinetics, to describe these transformations. mdpi.com For reactions occurring at surfaces or catalyzed by enzymes, more complex models like the Langmuir–Hinshelwood or Michaelis-Menten kinetics are used. mdpi.com For instance, the Langmuir–Hinshelwood model has been successfully applied to describe the photocatalytic degradation of chlorinated aromatic compounds, accounting for factors like reactant concentration and catalyst surface availability. mdpi.com Similarly, enzyme-based kinetic models have been developed to simulate the biodegradation of chlorinated ethenes in groundwater, linking degradation rates to the expression of specific bacterial genes. nih.gov These modeling approaches could be adapted to predict the persistence and transformation pathways of chlorinated oleic acid in soil, water, or biological systems, helping to assess its potential environmental impact.

Determination and Prediction of Reaction Rate Constants

Computational and theoretical chemistry provide essential tools for determining and predicting the reaction rate constants involved in the chlorination of oleic acid. These approaches complement experimental studies by offering insights into reaction mechanisms and allowing for the calculation of kinetic parameters under various conditions.

Kinetic data for the chlorination of oleic acid has been determined experimentally for different reaction systems. In the gas-liquid hydrochlorination of oleic acid by hydrogen chloride, the reaction proceeds via the initial absorption of gaseous hydrogen chloride into the liquid oleic acid, followed by a reaction to form chlorostearic acid. researchgate.net The kinetics of this process were studied under a constant pressure of 40 atm. Experimental data were successfully fitted to an irreversible pseudo zero-order rate equation, yielding a specific reaction rate constant. researchgate.net

Another studied reaction is the chlorination of oleic acid in a carbon tetrachloride solution. This system is more complex, involving parallel addition and substitution reactions. A kinetic model incorporating parallel, second-order reactions for both addition and substitution was shown to correlate well with experimental data obtained by measuring chlorine depletion and hydrogen chloride production. doi.org This model highlights that both the double bond and substitution sites on the oleic acid molecule are involved in the reaction with chlorine. doi.org

The following table summarizes the experimentally determined reaction rate constant for the hydrochlorination of oleic acid.

Theoretical prediction methods, such as those employing machine learning approaches trained on extensive datasets of reaction/potential surface combinations, are being developed to calculate temperature-dependent thermal rate constants for reactions involving chlorine atoms. arxiv.org While not yet specifically applied to oleic acid chlorination, these computational techniques hold promise for predicting rate constants, especially where experimental data is scarce. Such methods can account for quantum effects like tunneling at low temperatures and recrossing at high temperatures, which are often not captured by standard transition state theory. arxiv.org

Application of Kinetic Multilayer Models for Reaction Progression

Kinetic multilayer models are sophisticated computational tools designed to simulate the chemical and physical processes that occur in multiphase systems, such as the reaction of a gas with a liquid or solid particle. The Kinetic Multi-layer model of aerosol Surface and Bulk chemistry (KM-SUB) is a prominent example that explicitly resolves mass transport and chemical reactions at the surface and in the bulk of aerosol particles. copernicus.orgresearchgate.net

While the KM-SUB model has been extensively applied to study the ozonolysis of oleic acid, its framework is highly adaptable for modeling the reaction progression of chlorinated oleic acid. copernicus.orgresearchgate.netacs.org The model is built upon a framework that includes several key processes:

Gas-phase diffusion of the reactant (e.g., Cl₂ or HCl) to the particle surface.

Reversible adsorption and accommodation of the gas molecules on the particle surface.

Chemical reactions occurring at the surface of the oleic acid particle.

Surface-bulk exchange , allowing reactants and products to move between the surface and the interior of the particle.

Bulk diffusion of all species within the particle.

Chemical reactions occurring within the bulk phase. copernicus.orgreading.ac.uk

By numerically solving the coupled differential equations that describe the mass balance of each chemical species in each layer of the model (from the surface to the core of the particle), KM-SUB can predict the temporal evolution of reactant and product concentrations. copernicus.org This provides a detailed picture of the reaction's progression.

Conclusion and Future Research Directions on Chlorinated Oleic Acid

Synthesis of Current Academic Understanding and Key Findings

Chlorinated oleic acid, a halogenated fatty acid, is formed through the reaction of oleic acid with hypochlorous acid (HOCl). researchgate.net This process, known as chlorination, involves an electrophilic addition of chlorine across the double bond of the oleic acid molecule, resulting in the formation of chlorohydrin isomers. mdpi.comacs.org The primary product of this reaction is oleic acid chlorohydrin (OAC). researchgate.net

The formation of chlorinated oleic acid has been observed in various contexts, from industrial processes to biological systems. In food processing, the use of chlorine as a disinfectant in postharvest washing of vegetables can lead to the formation of oleic acid chlorohydrins. nih.gov Studies have shown that factors such as chlorine concentration, temperature, and contact time influence the yield of these compounds in produce like spinach, broccoli, and carrots. nih.gov

In biological systems, chlorinated oleic acid is generated during inflammation. researchgate.net The enzyme myeloperoxidase (MPO), present in neutrophils, catalyzes the production of HOCl, which then reacts with unsaturated fatty acids like oleic acid. researchgate.netmdpi.com This in vivo formation is particularly noted in conditions such as acute pancreatitis, where high levels of MPO and pancreatic lipase (B570770) activity contribute to the generation of fatty acid chlorohydrins. researchgate.netnih.gov

Research has identified oleic acid chlorohydrin as a potential early biomarker for predicting the severity of acute pancreatitis. nih.gov Higher plasma levels of OAC within 24 hours of presentation have been significantly correlated with progression to more severe forms of the disease. nih.gov Beyond its role as a biomarker, chlorinated oleic acid can undergo further reactions, such as esterification, to form dimeric and trimeric products. acs.orgnih.gov These oligomeric forms are of interest due to their slower metabolic turnover compared to native lipids, which may make them useful for monitoring in vivo HOCl generation. mdpi.com

The absorption and distribution of chlorinated oleic acid have been studied in animal models. It is absorbed to a lesser extent than oleic acid and is distributed throughout various tissues, although the blood-brain barrier appears to be effective against its transfer. inchem.org Placental and mammary transfer have also been observed, though at lower rates than the unchlorinated counterpart. inchem.org

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the growing body of research on chlorinated oleic acid, several knowledge gaps remain, opening up new avenues for future investigation.

Key Knowledge Gaps:

Comprehensive Biological Effects: While the formation of chlorinated lipids during inflammation is established, the full spectrum of their biological activities and downstream effects is not completely understood. researchgate.net More research is needed to elucidate the specific contributions of compounds like oleic acid chlorohydrin to the pathology of various inflammatory diseases.

Long-Term Fate and Metabolism: The long-term metabolic fate of chlorinated oleic acid and its derivatives in various tissues is not fully characterized. nih.gov While it is known that they are catabolized, a more detailed understanding of the metabolic pathways and the potential for accumulation or the formation of other bioactive metabolites is required.

Impact on Cellular Functions: The precise mechanisms by which chlorinated oleic acid and its oligomers affect cell membrane structure and function require further investigation. acs.org Their increased polarity compared to parent fatty acids suggests they could disrupt membrane integrity, but the specific molecular interactions and consequences are not fully known. acs.org

Environmental Occurrence and Impact: While the formation in food processing is known, the broader environmental presence and ecotoxicological impact of chlorinated fatty acids warrant more extensive study. osti.gov Their potential to form from chlorine-containing discharges from industrial and household waste suggests a wider distribution than currently documented. osti.gov

Interaction with Other Biomolecules: The interaction of chlorinated oleic acid with other biomolecules, such as proteins and other lipids, is an area that needs more exploration. These interactions could have significant implications for cellular signaling and function.

Emerging Research Avenues:

Therapeutic and Diagnostic Potential: The identification of oleic acid chlorohydrin as a biomarker for acute pancreatitis severity opens the door for exploring its utility in other inflammatory conditions. nih.gov Further research could validate its use as a diagnostic or prognostic tool and investigate whether targeting its formation could be a therapeutic strategy.

Role in Indoor Air Chemistry and Health: The reaction of gaseous HOCl from cleaning products with oleic acid on surfaces to form chlorinated products is a relatively new area of study. nih.govresearchgate.net This has implications for indoor air quality and potential respiratory irritation, suggesting a need for more research into the health effects of these airborne compounds. researchgate.net

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods is crucial for detecting and quantifying the various isomers and oligomers of chlorinated oleic acid in complex biological and environmental samples. slu.se This will be essential for advancing our understanding in all the areas mentioned above.

Interdisciplinary Studies: A more integrated, interdisciplinary approach combining chemistry, biology, environmental science, and clinical medicine will be vital to fully comprehend the multifaceted nature of chlorinated oleic acid. researchgate.net

Methodological Advancements and Interdisciplinary Approaches in Chlorinated Oleic Acid Research

Advancements in analytical techniques and the adoption of interdisciplinary research strategies are pivotal for deepening our understanding of chlorinated oleic acid.

Methodological Advancements:

The analysis of chlorinated fatty acids presents challenges due to their low concentrations in complex matrices and the need to separate them from abundant unchlorinated fatty acids. slu.se Several methods have been developed and refined to address these issues.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the identification and quantification of chlorinated fatty acid methyl esters (ClFAMEs). slu.seresearchgate.net Derivatization to FAMEs is a common preparatory step to increase volatility for GC analysis. slu.se

Halogen-Specific Detectors: Detectors like the electrolytic conductivity detector and the more recent halogen-specific detector (XSD) offer enhanced selectivity for chlorinated compounds in GC analysis. slu.se

Sample Preparation and Separation: Techniques such as solid-phase extraction (SPE) on aminopropyl silica (B1680970) have been developed to isolate ClFAMEs from lipids. slu.se Other methods like thin-layer chromatography (TLC) and gel permeation chromatography have also been employed. slu.se

High-Performance Liquid Chromatography (HPLC): HPLC has been utilized for the isolation of ClFAMEs and can be coupled with fluorescence detection for sensitive analysis of derivatized fatty acids. slu.senih.gov

Spectroscopic Methods: Attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy and direct analysis in real-time mass spectrometry (DART-MS) have been instrumental in studying the heterogeneous chlorination of oleic acid films, providing real-time monitoring of the reaction. acs.orgnih.gov

The following table provides an interactive overview of the analytical methods used in chlorinated oleic acid research:

Analytical MethodApplication in Chlorinated Oleic Acid ResearchKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of chlorinated fatty acid methyl esters. slu.seresearchgate.netHigh sensitivity and structural information. slu.se
Halogen-Specific Detector (XSD) for GC Selective detection of chlorinated fatty acid methyl esters. slu.seHigh specificity for halogenated compounds. slu.se
Solid-Phase Extraction (SPE) Isolation of chlorinated fatty acid methyl esters from lipid samples. slu.seEffective for sample cleanup and enrichment. slu.se
High-Performance Liquid Chromatography (HPLC) Separation and isolation of chlorinated fatty acid methyl esters. slu.senih.govSuitable for non-volatile or thermally labile compounds. nih.gov
ATR-FTIR Spectroscopy Real-time monitoring of the chlorination reaction on surfaces. acs.orgnih.govProvides information on functional group changes. nih.gov
Direct Analysis in Real Time Mass Spectrometry (DART-MS) Surface analysis of chlorinated products. nih.govresearchgate.netRapid analysis with minimal sample preparation.

Interdisciplinary Approaches:

A comprehensive understanding of chlorinated oleic acid necessitates collaboration across various scientific disciplines.

Chemistry and Biology: The interface of chemistry and biology is crucial for understanding the formation of chlorinated oleic acid in biological systems and its subsequent physiological and pathological effects. researchgate.netmdpi.com

Environmental Science and Public Health: Research into the formation of chlorinated oleic acid from cleaning agents and its presence in the environment requires an approach that integrates environmental chemistry with public health to assess exposure and potential risks. nih.govresearchgate.net

Food Science and Toxicology: Investigating the formation of these compounds in food during processing and evaluating their potential toxicity requires a combined effort from food scientists and toxicologists. nih.gov

Clinical Medicine and Analytical Chemistry: The development of chlorinated oleic acid as a clinical biomarker relies heavily on the collaboration between clinicians who identify the need and collect samples, and analytical chemists who develop and validate the necessary detection methods. nih.govslu.se

Future progress in the field will undoubtedly be driven by such synergistic efforts, leading to a more complete picture of the role of chlorinated oleic acid in health, disease, and the environment.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing chlorinated oleic acid with high purity?

  • Answer : Synthesis requires precise control of chlorination agents (e.g., chlorine gas, sulfuryl chloride) and reaction conditions (temperature, solvent polarity). Use inert atmospheres to prevent oxidation byproducts. Characterization should include nuclear magnetic resonance (NMR) to confirm chlorine substitution sites and gas chromatography-mass spectrometry (GC-MS) to assess purity. Reproducibility hinges on documenting stoichiometric ratios and purification steps (e.g., column chromatography) .

Q. Which analytical techniques are most reliable for quantifying chlorinated oleic acid isomers in complex mixtures?

  • Answer : High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) resolves isomers with similar polarity. For structural confirmation, tandem mass spectrometry (MS/MS) provides fragmentation patterns, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups. Validate methods using spiked recovery experiments to ensure accuracy in matrices like biological fluids or environmental samples .

Q. How do environmental factors (pH, temperature) influence the stability of chlorinated oleic acid in aqueous systems?

  • Answer : Design accelerated stability studies by varying pH (2–10) and temperature (4–60°C). Monitor degradation via UV-Vis spectroscopy for conjugated diene formation or iodometric titration for residual chlorine. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include controls for oxidative and hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal degradation profiles of chlorinated oleic acid?

  • Answer : Discrepancies may arise from differing heating rates or sample preparation. Replicate studies using differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂). Compare kinetic models (e.g., Flynn-Wall-Ozawa vs. Kissinger) to identify dominant degradation mechanisms. Cross-validate with thermogravimetric analysis (TGA) and evolved gas analysis (EGA) .

Q. What experimental frameworks are optimal for elucidating structure-property relationships in chlorinated oleic acid derivatives?

  • Answer : Combine synthetic diversification (e.g., varying chlorine substitution patterns) with computational methods like density functional theory (DFT) to predict physicochemical properties (logP, dipole moments). Correlate results with experimental data from surface tension measurements or Langmuir-Blodgett films. Use multivariate analysis to isolate key structural contributors .

Q. How can isotopic labeling clarify the degradation pathways of chlorinated oleic acid in environmental matrices?

  • Answer : Synthesize ¹³C- or ³⁶Cl-labeled analogs to track mineralization (via isotope-ratio mass spectrometry) or metabolite formation (via liquid scintillation counting). Conduct microcosm studies with soil/water systems under aerobic/anaerobic conditions. Compare degradation rates with non-labeled controls to distinguish biotic vs. abiotic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.